![molecular formula C13H14O B14299201 6-Ethoxy-5H-benzo[7]annulene CAS No. 112270-47-0](/img/structure/B14299201.png)
6-Ethoxy-5H-benzo[7]annulene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethoxy-5H-benzo7annulene is a chemical compound belonging to the benzoannulene family. This compound is characterized by its unique structure, which includes an ethoxy group attached to the benzoannulene core. Benzoannulenes are known for their aromatic properties and have been studied for various applications in medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-5H-benzo7annulene typically involves the following steps:
Formation of the Benzoannulene Core: The benzoannulene core can be synthesized through a series of cyclization reactions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the cyclic structure.
Introduction of the Ethoxy Group: The ethoxy group can be introduced through an etherification reaction. This involves reacting the benzoannulene core with an ethyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of 6-Ethoxy-5H-benzo7annulene may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
6-Ethoxy-5H-benzo7annulene can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The benzoannulene core can be reduced to form a dihydro derivative.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of ethoxybenzoic acid or ethoxybenzaldehyde.
Reduction: Formation of dihydro-6-ethoxy-5H-benzoannulene.
Substitution: Formation of various substituted benzoannulenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Ethoxy-5H-benzo7annulene has been studied for various scientific research applications, including:
Medicinal Chemistry: This compound has shown potential as a selective estrogen receptor degrader (SERD), which can be used in the treatment of hormone-dependent cancers such as breast cancer.
Materials Science: The aromatic properties of benzoannulenes make them suitable for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: The compound can be used as a probe to study the interactions of aromatic compounds with biological macromolecules.
Mecanismo De Acción
The mechanism of action of 6-Ethoxy-5H-benzo7annulene as a selective estrogen receptor degrader involves binding to the estrogen receptor and promoting its degradation. This process inhibits the receptor’s ability to activate gene transcription, thereby reducing the proliferation of hormone-dependent cancer cells . The molecular targets include estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), which are involved in the regulation of gene expression and cellular proliferation.
Comparación Con Compuestos Similares
Similar Compounds
- 6,7-Dihydro-5H-benzo7annulene : This compound lacks the ethoxy group but shares the benzoannulene core structure.
- 6-Methoxy-5H-benzo7annulene : Similar to 6-Ethoxy-5H-benzo7annulene but with a methoxy group instead of an ethoxy group.
Uniqueness
6-Ethoxy-5H-benzo7annulene is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s solubility in organic solvents and may also affect its binding affinity to biological targets.
Propiedades
Número CAS |
112270-47-0 |
|---|---|
Fórmula molecular |
C13H14O |
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
6-ethoxy-5H-benzo[7]annulene |
InChI |
InChI=1S/C13H14O/c1-2-14-13-9-5-8-11-6-3-4-7-12(11)10-13/h3-9H,2,10H2,1H3 |
Clave InChI |
PNPKFWXUEWGNQC-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC2=CC=CC=C2C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


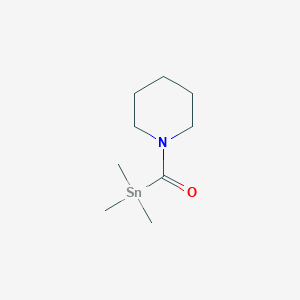
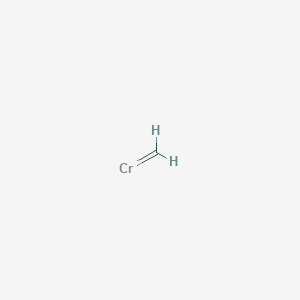
![Butyl 3-[2-[2-[2-[(3-butoxy-3-oxopropyl)amino]ethylamino]ethylamino]ethylamino]propanoate;phosphoric acid](/img/structure/B14299129.png)
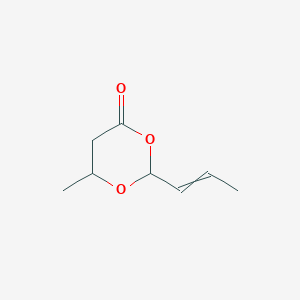
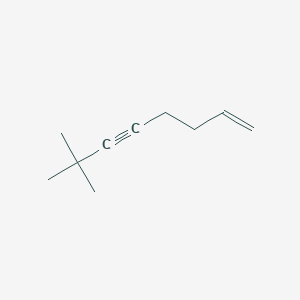
![N-[Di(pyridin-2-yl)methylidene]guanidine](/img/structure/B14299154.png)
![{[(1-Chloroethylidene)amino]oxy}(ethoxymethyl)oxophosphanium](/img/structure/B14299159.png)
![Benzene, 1,1'-[1-methoxy-2-(phenylseleninyl)ethylidene]bis-](/img/structure/B14299160.png)

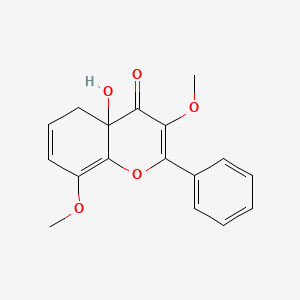
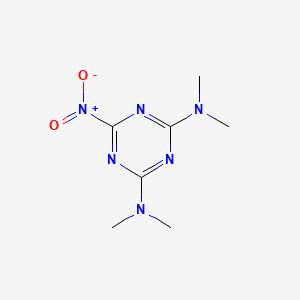
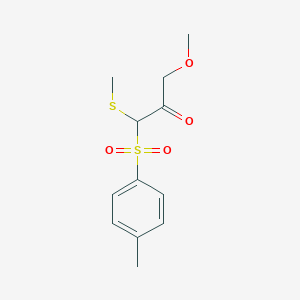

![Trimethyl[(3-methyl-2,2-diphenyloxetan-3-yl)methyl]stannane](/img/structure/B14299213.png)
